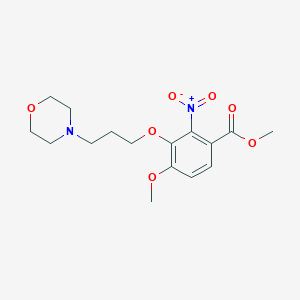
(1S,2R)-2-anilino-1,2-diphenylethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
erythro-2-Anilino-1,2-diphenylethanol: is a chiral compound with the molecular formula C20H19NO and a molecular weight of 289.37 g/mol . It is commonly used in biochemical research, particularly in the field of proteomics . The compound is characterized by its unique structure, which includes an aniline group attached to a diphenylethanol backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of erythro-2-Anilino-1,2-diphenylethanol typically involves the reaction of aniline with 1,2-diphenylethanol under specific conditions. One common method includes the use of a chiral auxiliary to induce the desired stereochemistry. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and under controlled temperature and pressure conditions .
Industrial Production Methods: In an industrial setting, the production of erythro-2-Anilino-1,2-diphenylethanol may involve large-scale batch reactions. The process often includes purification steps such as recrystallization or chromatography to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: erythro-2-Anilino-1,2-diphenylethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The aniline group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens or nitro compounds.
Major Products:
Oxidation: Formation of ketones or quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
erythro-2-Anilino-1,2-diphenylethanol has a wide range of applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of erythro-2-Anilino-1,2-diphenylethanol involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a chiral auxiliary, facilitating the formation of enantiomerically pure products in asymmetric synthesis. It may also interact with specific pathways in biological systems, influencing enzyme activity and protein function .
Comparison with Similar Compounds
- erythro-2-amino-1,2-diphenylethanol
- cis-2-amino-1-acenaphthenol
- cis-2-amino-3,3-dimethyl-1-indanol
Comparison: erythro-2-Anilino-1,2-diphenylethanol is unique due to its specific aniline group, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers unique advantages in chiral discrimination and induction, making it particularly valuable in asymmetric synthesis .
Properties
Molecular Formula |
C20H19NO |
|---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
(1S,2R)-2-anilino-1,2-diphenylethanol |
InChI |
InChI=1S/C20H19NO/c22-20(17-12-6-2-7-13-17)19(16-10-4-1-5-11-16)21-18-14-8-3-9-15-18/h1-15,19-22H/t19-,20+/m1/s1 |
InChI Key |
YSXHSIGXGNGIRZ-UXHICEINSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]([C@H](C2=CC=CC=C2)O)NC3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


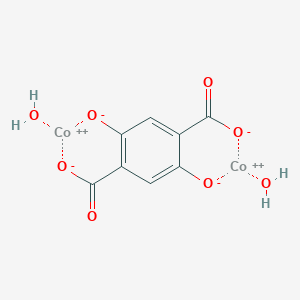
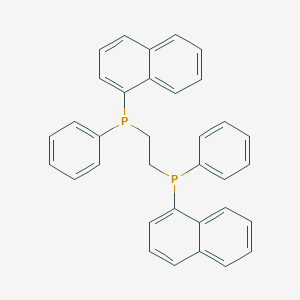


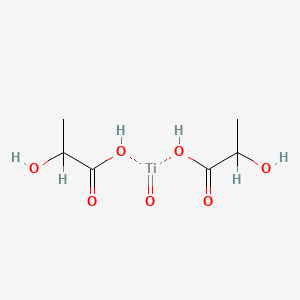
![2-[6-(Cyclopropylmethoxy)-2,3-difluoro-phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13728167.png)
![3-(Cyclopropylmethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one](/img/structure/B13728171.png)
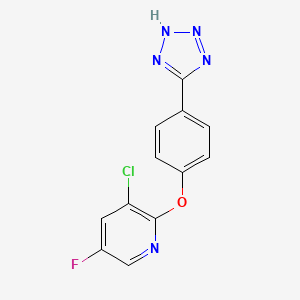
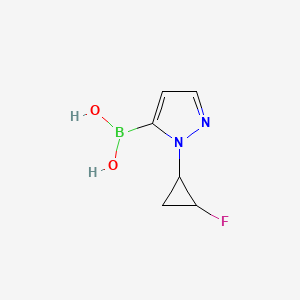
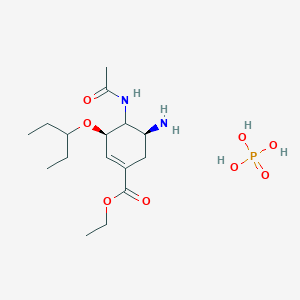
![[9,9'-Bicarbazole]-3,3',6,6'-tetracarbonitrile](/img/structure/B13728178.png)
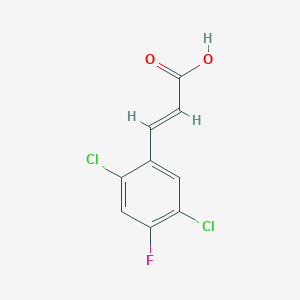
![7-(Cyclopropylmethyl)-2,7-diazaspiro[3.5]nonane](/img/structure/B13728193.png)
